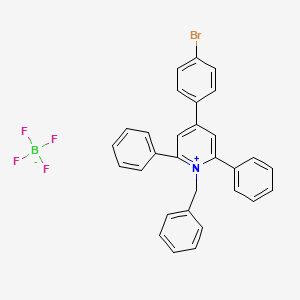
1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate, also known as BDP, is a fluorescent dye that has been used extensively in scientific research. BDP is a cationic dye that is commonly used in bioimaging and cell tracking studies due to its high quantum yield, photostability, and low cytotoxicity.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate is based on its ability to bind to biological structures such as cell membranes and proteins. 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate is a cationic dye that is attracted to negatively charged biological structures. Once bound, 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate emits a bright red fluorescence, which can be detected using a fluorescence microscope or other imaging techniques.
Biochemical and Physiological Effects
1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate has low cytotoxicity and is generally considered safe for use in biological studies. 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate has been shown to have minimal effects on cell viability, proliferation, and differentiation. However, like any chemical compound, 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate may have some effects on biochemical and physiological processes, depending on the concentration and duration of exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate has several advantages for use in lab experiments. 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate is a highly fluorescent dye that emits a bright red fluorescence, making it easy to detect and track in biological systems. 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate is also photostable, meaning that it can withstand prolonged exposure to light without losing its fluorescence. 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate has low cytotoxicity, making it safe for use in biological studies.
However, there are also some limitations to the use of 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate in lab experiments. 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate has a relatively short excitation wavelength, which may limit its use in certain imaging applications. 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate also has a relatively low quantum yield compared to other fluorescent dyes, which may limit its sensitivity in some applications.
Direcciones Futuras
There are several future directions for the use of 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate in scientific research. One potential application is in the development of new imaging techniques for studying biological systems. 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate could be used in combination with other fluorescent dyes to create multi-color imaging systems that allow for the simultaneous detection of multiple biological structures.
Another potential application is in the development of new drug delivery systems. 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate could be used to track the distribution and uptake of drugs in cells and tissues, which could help to optimize drug delivery and improve treatment outcomes.
Conclusion
1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate, or 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate, is a highly fluorescent dye that has been used extensively in scientific research. 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate has several advantages for use in lab experiments, including its high quantum yield, photostability, and low cytotoxicity. 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate has been used to label various biological structures and has potential applications in the development of new imaging techniques and drug delivery systems. As research in this area continues, it is likely that 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate will continue to play an important role in scientific studies.
Métodos De Síntesis
The synthesis of 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate involves the reaction of 4-bromoacetophenone with benzylamine and diphenylacetylene in the presence of a palladium catalyst. The resulting product is then treated with tetrafluoroboric acid to obtain 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate as a tetrafluoroborate salt. The synthesis of 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate is a relatively simple and straightforward process, and the yield is typically high.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate has been widely used in scientific research due to its unique properties. 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate emits a bright red fluorescence when excited with blue light, making it an ideal fluorescent dye for bioimaging and cell tracking studies. 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate has been used to label various biological structures, including cells, tissues, and proteins. 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate has also been used in drug delivery studies to track the distribution and uptake of drugs in cells and tissues.
Propiedades
IUPAC Name |
1-benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23BrN.BF4/c31-28-18-16-24(17-19-28)27-20-29(25-12-6-2-7-13-25)32(22-23-10-4-1-5-11-23)30(21-27)26-14-8-3-9-15-26;2-1(3,4)5/h1-21H,22H2;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDOZAFVSYNQIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23BBrF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

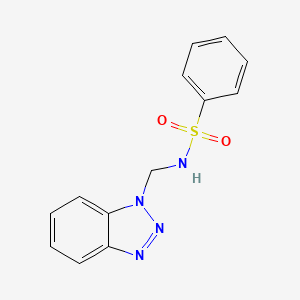
![Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2914134.png)

![Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2914136.png)
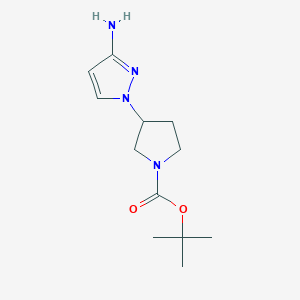
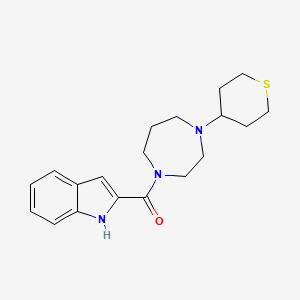
![2-(4-ethoxyphenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2914141.png)


![1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B2914148.png)

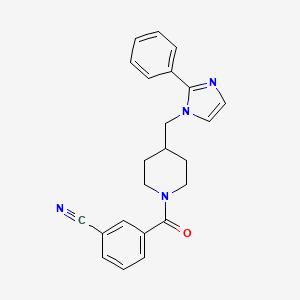
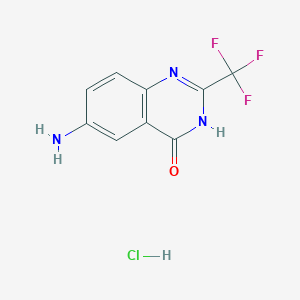
![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2914155.png)